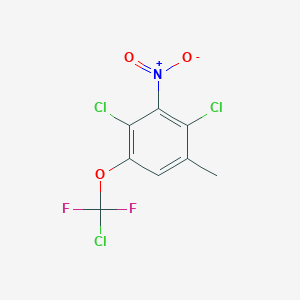
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene (TFCB) is a fluorinated organic compound that has been studied for its potential applications in scientific research. TFCB is a member of the family of halogenated aromatic compounds and is known for its high degree of chemical stability, making it an attractive molecule for research purposes. It has been used in a variety of laboratory experiments, ranging from organic synthesis to biochemistry and physiology.
Applications De Recherche Scientifique
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has been used in a variety of scientific research applications. It has been used as a substrate for organic synthesis reactions, as a reactant in biochemistry and physiology experiments, and as a model compound for studying the properties of halogenated aromatic compounds. It has also been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a building block for other organic compounds.
Mécanisme D'action
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is a highly stable compound, and its chemical reactivity is largely determined by its halogen substituent. The halogen atom can be activated by a variety of reagents, such as Lewis acids, bases, or transition metal complexes. This allows for the formation of reactive intermediates, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has not been studied extensively for its biochemical or physiological effects. However, it is known to be a highly stable compound, and is not known to be toxic or to have any adverse effects on living organisms. Therefore, it is considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has several advantages for use in laboratory experiments. It is a highly stable compound, and is not known to have any adverse effects on living organisms. It can also be synthesized easily and in large quantities, and is relatively inexpensive. However, it is important to note that 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is a halogenated aromatic compound, and as such, it can react with other compounds, leading to unwanted side reactions. Therefore, it is important to use appropriate safety precautions when handling 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene in the laboratory.
Orientations Futures
There are several potential future directions for the use of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene in scientific research. It could be used as a substrate for organic synthesis reactions, as a reactant in biochemistry and physiology experiments, and as a model compound for studying the properties of halogenated aromatic compounds. It could also be used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a building block for other organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene, as well as its potential applications in drug design and development.
Méthodes De Synthèse
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene can be synthesized through a variety of methods. The most common method involves the reaction of a halogenated aromatic compound, such as bromobenzene, with a fluoroalkene, such as tetrafluorocyclobut-1-ene. This reaction proceeds through a radical chain process, yielding 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene as the product. The reaction can be catalyzed by a variety of reagents, such as a Lewis acid, a base, or a transition metal complex. The reaction conditions can be varied to optimize the yield of the desired product.
Propriétés
IUPAC Name |
1-bromo-4-(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRDVIODCKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(C2(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)




![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)